p-Xylene-d10 p-Xylene-d10 p-Xylene-d10 is a deuterated derivative of p-xylene. It has an isotopic purity of 98atom%D. A series of solutions of p-xylene dissolved in the first 12 members of the 4-n-alkyloxy-4′-cyanobiphenyls (NOCB) were prepared. Principal components Szz and Sxx - Syy of the second rank orientational ordering matrix of these solutions were determined by deuterium NMR analysis. It is an anthropogenic volatile organic compounds (VOC), which is useful for the formation of secondary organic aerosol (SOA).

Brand Name: Vulcanchem
CAS No.: 41051-88-1
VCID: VC21260693
InChI: InChI=1S/C8H10/c1-7-3-5-8(2)6-4-7/h3-6H,1-2H3/i1D3,2D3,3D,4D,5D,6D
SMILES: CC1=CC=C(C=C1)C
Molecular Formula: C8H10
Molecular Weight: 116.23 g/mol

p-Xylene-d10

CAS No.: 41051-88-1

Cat. No.: VC21260693

Molecular Formula: C8H10

Molecular Weight: 116.23 g/mol

* For research use only. Not for human or veterinary use.

p-Xylene-d10 - 41051-88-1

Specification

Description p-Xylene-d10 is a deuterated derivative of p-xylene. It has an isotopic purity of 98atom%D. A series of solutions of p-xylene dissolved in the first 12 members of the 4-n-alkyloxy-4′-cyanobiphenyls (NOCB) were prepared. Principal components Szz and Sxx - Syy of the second rank orientational ordering matrix of these solutions were determined by deuterium NMR analysis. It is an anthropogenic volatile organic compounds (VOC), which is useful for the formation of secondary organic aerosol (SOA).

CAS No. 41051-88-1
Molecular Formula C8H10
Molecular Weight 116.23 g/mol
IUPAC Name 1,2,4,5-tetradeuterio-3,6-bis(trideuteriomethyl)benzene
Standard InChI InChI=1S/C8H10/c1-7-3-5-8(2)6-4-7/h3-6H,1-2H3/i1D3,2D3,3D,4D,5D,6D
Standard InChI Key URLKBWYHVLBVBO-ZGYYUIRESA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])C([2H])([2H])[2H])[2H]
SMILES CC1=CC=C(C=C1)C
Canonical SMILES CC1=CC=C(C=C1)C

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